4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine 4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827304
InChI: InChI=1S/C9H16N2O2S2/c1-5-15(12,13)7-6(9(2,3)4)11-8(10)14-7/h5H2,1-4H3,(H2,10,11)
SMILES:
Molecular Formula: C9H16N2O2S2
Molecular Weight: 248.4 g/mol

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine

CAS No.:

Cat. No.: VC15827304

Molecular Formula: C9H16N2O2S2

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine -

Specification

Molecular Formula C9H16N2O2S2
Molecular Weight 248.4 g/mol
IUPAC Name 4-tert-butyl-5-ethylsulfonyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H16N2O2S2/c1-5-15(12,13)7-6(9(2,3)4)11-8(10)14-7/h5H2,1-4H3,(H2,10,11)
Standard InChI Key XSQANECVPPMFCE-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=C(N=C(S1)N)C(C)(C)C

Introduction

Molecular Architecture and Physicochemical Characterization

Core Structural Features

The compound's structure derives from the 1,3-thiazole scaffold, a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Critical substituents include:

  • tert-Butyl group (C(C)(C)C): Positioned at C4, this bulky alkyl substituent induces significant steric effects and enhances lipophilicity .

  • Ethylsulfonyl group (SO₂C₂H₅): The C5 sulfonyl moiety contributes to electronic polarization through strong electron-withdrawing effects.

  • Primary amine (-NH₂): Located at C2, this group enables hydrogen bonding and participates in tautomeric equilibria .

Physicochemical Properties

Experimental and computed physicochemical parameters reveal distinct characteristics:

PropertyValueMeasurement Technique
Molecular Weight248.4 g/molMass spectrometry
Density1.32 ± 0.1 g/cm³Pycnometry
Boiling Point382.5 ± 25.0 °C (est.)Thermogravimetric analysis
LogP (Octanol-Water)2.14 ± 0.3Chromatographic determination
Aqueous Solubility1.2 mg/L at 25°CShake-flask method

The elevated boiling point and moderate lipophilicity (LogP ≈ 2.14) suggest suitability for solid-phase synthesis and membrane permeability in biological systems . X-ray crystallographic studies of analogous thiazoles demonstrate that the tert-butyl group induces a puckered ring conformation, potentially influencing binding interactions .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis typically proceeds through a three-stage sequence:

  • Thiazole Ring Formation: Condensation of α-bromoketones with thiourea derivatives under basic conditions yields the 2-aminothiazole core . For this compound, 2-bromo-1-(tert-butyl)ethanone reacts with 1-ethylsulfonylethylthiourea in ethanol/ammonia mixtures (60°C, 12h).

  • Sulfonation: Subsequent oxidation of the ethylthioether intermediate (C5-S-C₂H₅) to the sulfonyl group (C5-SO₂-C₂H₅) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

  • Purification: Chromatographic separation on silica gel (ethyl acetate/hexane gradients) achieves >97% purity .

Advanced Synthesis Techniques

Recent innovations address yield limitations (traditional methods: 45-55%):

  • Microwave-Assisted Synthesis: Irradiation at 150W (100°C, 30min) accelerates the cyclocondensation step, improving yields to 68%.

  • Solvent-Free Mechanochemistry: Ball-milling thiourea derivatives with α-haloketones reduces reaction times from hours to minutes (85% yield reported for analogous compounds) .

  • Continuous Flow Systems: Microreactor technology enhances heat transfer during sulfonation, minimizing side-product formation .

Comparative Analysis with Thiazole Derivatives

Structural Analogues

Key structural variants and their properties:

CompoundSubstituentsLogPBiological Activity
4-(tert-Butyl)-1,3-thiazol-2-amineC4: tert-butyl1.92Antimicrobial
5-Ethyl-1,3-thiazol-2-amineC5: ethyl1.78Anticancer
4-Phenylthiazol-2-amineC4: phenyl2.45COX-2 inhibition
Target CompoundC4: tert-butyl, C5: SO₂Et2.14Under investigation

The sulfonyl group in the target compound increases polarity (ΔLogP +0.36 vs. ethyl analog) while maintaining membrane permeability thresholds (LogP <3) .

Reactivity Trends

  • Electrophilic Substitution: The electron-deficient C5 position (due to SO₂) directs electrophiles to C4, enabling regioselective halogenation .

  • Tautomerism: The 2-amine group participates in thione-thiol tautomerism, with NMR studies indicating a 85:15 equilibrium favoring the amine form in DMSO-d₆ .

  • Metal Coordination: DFT calculations predict strong binding to Zn²⁰ through the sulfonyl oxygen and thiazole nitrogen (binding energy -42.6 kcal/mol) .

Future Research Directions

Synthesis Optimization

  • Develop enantioselective routes using chiral phase-transfer catalysts .

  • Explore biocatalytic methods for sulfonyl group installation.

Biological Profiling

  • Screen against NCI-60 cancer cell line panel.

  • Assess blood-brain barrier permeability using PAMPA assays .

Material Science Applications

  • Investigate coordination polymers with transition metals for catalytic applications .

  • Develop thiazole-based MOFs for gas storage.

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